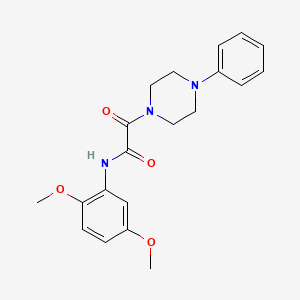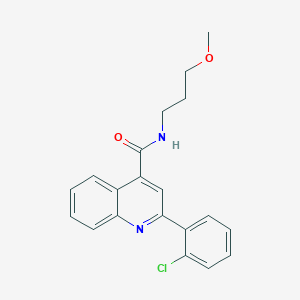![molecular formula C21H17ClF2N2O3S B4772075 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4772075.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide
Overview
Description
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is also known as GSK2330672 and belongs to the class of selective glucocorticoid receptor antagonists.
Mechanism of Action
GSK2330672 is a selective glucocorticoid receptor antagonist that binds to the glucocorticoid receptor with high affinity and blocks the binding of glucocorticoid hormones. Glucocorticoid hormones are involved in regulating immune and inflammatory responses, and their binding to the glucocorticoid receptor can lead to anti-inflammatory and immunosuppressive effects. By blocking the binding of glucocorticoid hormones, GSK2330672 can prevent these effects and potentially reduce inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
GSK2330672 has been shown to have anti-inflammatory and immunomodulatory effects in preclinical studies. In animal models of rheumatoid arthritis, GSK2330672 has been shown to reduce joint inflammation and bone erosion. In models of chronic obstructive pulmonary disease, GSK2330672 has been shown to reduce lung inflammation and improve lung function. These effects are likely due to the selective antagonism of glucocorticoid receptors by GSK2330672.
Advantages and Limitations for Lab Experiments
One advantage of GSK2330672 is its selectivity for glucocorticoid receptors, which allows for targeted antagonism of these receptors without affecting other signaling pathways. This selectivity can reduce the risk of off-target effects and improve the specificity of experiments. However, one limitation of GSK2330672 is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for the use of GSK2330672 in scientific research. One direction is the further investigation of its potential therapeutic applications in inflammatory and autoimmune diseases. Another direction is the exploration of its effects on other signaling pathways and its potential interactions with other drugs. Additionally, the development of more water-soluble formulations of GSK2330672 could expand its potential applications in experimental settings.
Scientific Research Applications
GSK2330672 has potential applications in scientific research, particularly in the field of glucocorticoid receptor antagonism. Glucocorticoid receptors are present in many tissues and play a crucial role in regulating immune and inflammatory responses. Selective antagonism of glucocorticoid receptors can be useful in the treatment of various diseases, including inflammatory and autoimmune disorders. GSK2330672 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of rheumatoid arthritis, chronic obstructive pulmonary disease, and other inflammatory conditions.
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(3,4-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-30(28,29)26(13-15-4-2-3-5-18(15)22)17-9-6-14(7-10-17)21(27)25-16-8-11-19(23)20(24)12-16/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVYJUTXSDNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4771997.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)
![2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4772002.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4772025.png)

![6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772034.png)


![N-(2-furylmethyl)-1-methyl-4-{[3-(2-naphthylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4772062.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B4772066.png)

![1-ethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4772078.png)
![3-(2-furyl)-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4772086.png)